molecular formula C22H17ClN2OS B12048071 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone CAS No. 477333-05-4

3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B12048071
CAS No.: 477333-05-4
M. Wt: 392.9 g/mol
InChI Key: KHRLIRGWWBCFOR-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached via a thiolation reaction using 2-methylbenzyl chloride and a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles or electrophiles, suitable solvents (e.g., dichloromethane, ethanol), and bases (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone:

    2-((2-Methylbenzyl)thio)-4(3H)-quinazolinone: Lacks the chlorophenyl group, which may affect its biological activity.

    3-(4-Chlorophenyl)-4(3H)-quinazolinone: Lacks the methylbenzylthio group, which may influence its chemical properties.

Uniqueness

The presence of both the chlorophenyl and methylbenzylthio groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

477333-05-4

Molecular Formula

C22H17ClN2OS

Molecular Weight

392.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C22H17ClN2OS/c1-15-6-2-3-7-16(15)14-27-22-24-20-9-5-4-8-19(20)21(26)25(22)18-12-10-17(23)11-13-18/h2-13H,14H2,1H3

InChI Key

KHRLIRGWWBCFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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